6-aminooctanoic acid hydrochloride

Description

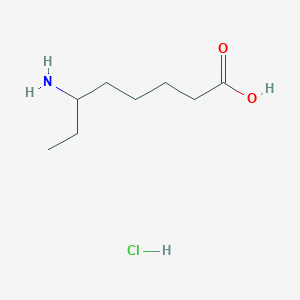

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-7(9)5-3-4-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIINLBRDPNMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-29-7 | |

| Record name | 6-aminooctanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for 6 Aminooctanoic Acid Hydrochloride

Established Chemical Synthesis Pathways for ω-Amino Acid Hydrochlorides

The synthesis of ω-amino acids and their hydrochloride salts can be achieved through various established chemical routes. A common approach for preparing the free amino acid involves the hydrolysis of a corresponding lactam. For instance, 6-aminocaproic acid is synthesized by the hydrolysis of caprolactam under acidic or basic conditions. google.comchemicalbook.com The resulting amino acid salt solution is then neutralized to isolate the free amino acid. google.com

Another general method for preparing amino acid hydrochlorides involves the esterification of the amino acid with an alcohol in the presence of an acid catalyst, such as hydrogen chloride. google.com A more rapid method utilizes thionyl chloride, though it is more expensive and presents disposal challenges due to the release of sulfur dioxide. google.com A facile method for synthesizing amino acid methyl ester hydrochlorides employs trimethylchlorosilane in methanol (B129727) at room temperature, offering good to excellent yields. nih.gov

The direct conversion of an amino acid to its hydrochloride salt can be achieved by dissolving the amino acid in a suitable solvent and treating it with hydrogen chloride. researchgate.net Gaseous hydrogen chloride, generated from the reaction of concentrated sulfuric acid with sodium chloride, can be bubbled through a solution of the amino acid ester in an organic solvent like diethyl ether, leading to the immediate precipitation of the hydrochloride salt. researchgate.net Alternatively, a concentrated solution of the amino acid can be acidified with hydrochloric acid, followed by the addition of an organic solvent to induce precipitation. researchgate.net To improve the yield, anhydrous solvents are preferred as hydrochlorides are water-soluble. researchgate.net

A patent describes a method for preparing solid hydrated alkali metal salts of amino acids with high yields by reacting fine particles of the amino acid with solid sodium hydroxide (B78521) or potassium hydroxide. google.com While this produces the alkali metal salt, subsequent reaction with hydrochloric acid would be necessary to form the hydrochloride salt.

The following table summarizes various methods for preparing amino acid hydrochlorides:

| Method | Reagents | Key Features |

| Esterification | Amino acid, alcohol, hydrogen chloride | Traditional, lengthy procedure. google.com |

| Thionyl Chloride | Amino acid, thionyl chloride | Faster than traditional esterification, but expensive and produces SO2. google.com |

| Trimethylchlorosilane | Amino acid, methanol, trimethylchlorosilane | Facile, mild conditions, good to excellent yields for methyl ester hydrochlorides. nih.gov |

| Gaseous HCl | Amino acid ester, diethyl ether, gaseous HCl | Immediate precipitation of the hydrochloride salt. researchgate.net |

| Acidification & Precipitation | Amino acid, concentrated HCl, organic solvent | Applicable for large-scale preparation. researchgate.net |

Biosynthetic Approaches to Related ω-Amino Acids

While specific biosynthetic pathways for 6-aminooctanoic acid are not extensively detailed in the provided search results, general principles of amino acid biosynthesis and the synthesis of related ω-amino acids offer valuable insights. Amino acid biosynthesis is the set of metabolic pathways that produce amino acids from various substrates. wikipedia.org Most amino acids are synthesized from α-ketoacids and subsequently transaminated. wikipedia.org

Recent research has focused on the biocatalytic synthesis of non-standard amino acids. For example, a one-pot biocatalytic transformation of adipic acid to 6-aminocaproic acid has been developed. bangor.ac.uk This process utilizes engineered enzymes to achieve the conversion. bangor.ac.uk Furthermore, a mixed-species biotransformation has been developed to synthesize 6-aminohexanoic acid from cyclohexane (B81311) with high yield and conversion under environmentally benign conditions. nih.gov

The biosynthesis of some amino acids involves pathways starting from central metabolic intermediates like α-ketoglutarate, oxaloacetate, and pyruvate. wikipedia.orglibretexts.org For instance, the α-ketoglutarate family of amino acid synthesis leads to glutamate, glutamine, proline, and arginine. wikipedia.org The aspartate pathway, starting from oxaloacetate, is the precursor for lysine (B10760008), asparagine, methionine, and threonine. wikipedia.org

Enzyme engineering has also been employed to produce a variety of β-substituted amino acids. nih.gov Directed evolution has been used to engineer enzymes for improved activity with various nucleophiles, leading to the synthesis of an underexplored class of amino acids. nih.gov

The following table provides examples of biosynthetic routes for related amino acids:

| Product Amino Acid | Precursor(s) | Key Pathway/Enzyme |

| Glutamate, Glutamine, Proline, Arginine | α-Ketoglutarate | α-Ketoglutarate pathway wikipedia.org |

| Lysine, Asparagine, Methionine, Threonine | Oxaloacetate/Aspartate | Aspartate pathway wikipedia.org |

| Alanine, Valine, Leucine (B10760876), Isoleucine | Pyruvate | Pyruvate pathway wikipedia.org |

| 6-Aminocaproic acid | Adipic acid | One-pot biocatalytic transformation bangor.ac.uk |

| 6-Aminohexanoic acid | Cyclohexane | Mixed-species biotransformation nih.gov |

Optimization Strategies for 6-Aminooctanoic Acid Hydrochloride Synthesis

Optimizing the synthesis of this compound involves maximizing the yield of the parent amino acid and efficiently converting it to the hydrochloride salt, followed by effective purification.

The purification of amino acids and their salts is crucial for obtaining a high-purity product. Ion exchange chromatography is a widely used technique for purifying amino acids from crude solutions. google.comdiaion.com In this method, a solution containing the amino acid is passed through a column packed with an ion exchange resin, which selectively adsorbs the amino acid. google.comcolumn-chromatography.com The adsorbed amino acid is then eluted with a suitable eluent, such as ammonia (B1221849) water. google.com Column chromatography, using adsorbents like silica (B1680970) gel, can also be employed to separate and purify amino acids from impurities. column-chromatography.com

To enhance the yield during hydrochloride salt formation, several strategies can be employed. The use of anhydrous solvents is critical as amino acid hydrochlorides are often soluble in water, which can lead to lower recovery. researchgate.net Precipitation of the hydrochloride salt by adding an organic solvent to an acidified aqueous solution is a common technique to maximize yield. researchgate.net

In the context of peptide synthesis, the deprotonation of hydrochloride salts of amino acid esters is a necessary step. A method using activated zinc dust has been shown to achieve neat and quantitative deprotonation, allowing for the isolation of free amino acid esters in good yield and purity. nih.gov While this is for the reverse reaction, it highlights the importance of reaction conditions in handling amino acid hydrochlorides.

A patent for preparing solid salts of amino acids suggests that intimately contacting fine particles of the amino acid and a solid hydroxide can lead to high yields of the corresponding salt. google.com This solid-state reaction could be a potential route to explore for efficient salt formation prior to conversion to the hydrochloride.

The table below outlines key purification and yield enhancement strategies:

| Strategy | Technique/Method | Purpose |

| Purification | Ion Exchange Chromatography | Selective adsorption and elution of the amino acid from impurities. google.comdiaion.com |

| Purification | Column Chromatography | Separation of amino acids from impurities based on affinity to the adsorbent. column-chromatography.com |

| Yield Enhancement | Use of Anhydrous Solvents | Minimizes loss of water-soluble hydrochloride salts. researchgate.net |

| Yield Enhancement | Precipitation with Organic Solvents | Induces precipitation of the hydrochloride salt from aqueous solutions. researchgate.net |

| Yield Enhancement | Solid-State Reaction | Potentially high-yield formation of the amino acid salt. google.com |

Structural Elucidation and Conformational Analysis of 6 Aminooctanoic Acid Hydrochloride

Advanced Spectroscopic Techniques for Structural Confirmation

No publicly available spectroscopic data, such as NMR, IR, or mass spectrometry, specific to 6-aminooctanoic acid hydrochloride could be located.

Crystallographic Investigations for Solid-State Conformation

There are no published crystallographic studies or X-ray diffraction data for this compound in the Cambridge Structural Database or other public repositories.

Theoretical Studies on Molecular Geometry and Stability

A review of scientific literature did not uncover any theoretical or computational studies detailing the molecular geometry, conformational preferences, or stability of this compound.

Chemical Transformations and Derivatization Strategies of 6 Aminooctanoic Acid Hydrochloride

Amide Bond Formation and N-Acylation Reactions

The amino group of 6-aminooctanoic acid hydrochloride readily participates in amide bond formation and N-acylation reactions. These transformations are fundamental in peptide synthesis and the development of novel polymers and bioactive molecules.

Direct condensation of the carboxylic acid with an amine to form an amide is an environmentally attractive method. nih.gov The use of catalysts, such as those based on titanium tetrachloride (TiCl4), can facilitate this reaction. nih.gov For instance, the reaction of a carboxylic acid and an amine in the presence of TiCl4 in pyridine (B92270) at 85°C can produce the corresponding amide in moderate to excellent yields. nih.gov However, the presence of the hydrochloride salt necessitates the use of a base to neutralize the acid and deprotect the amine, allowing it to act as a nucleophile. nih.govyoutube.com

Another approach involves the use of coupling reagents, which activate the carboxyl group to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine to form the amide bond. youtube.com

N-acylation, the reaction of the amino group with an acylating agent such as an acid chloride or anhydride, is another common transformation. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com For example, N-acetyl-6-aminohexanoic acid has been synthesized and explored for its biological properties. nih.gov

Table 1: Examples of Amide Bond Formation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| This compound | Amine | TiCl4, Pyridine | N-Substituted 6-aminooctanamide | nih.gov |

| 6-Aminooctanoic Acid | Amine | Dicyclohexylcarbodiimide (DCC) | N-Substituted 6-aminooctanamide | youtube.com |

| This compound | Acyl Chloride | Base | N-Acyl-6-aminooctanoic acid | youtube.com |

| 6-Aminohexanoic Acid | Benzyl Chloroformate | Sodium Hydroxide (B78521) | 6-(Benzyloxycarbonylamino)hexanoic acid | google.com |

Esterification Reactions at the Carboxyl Group

The carboxyl group of this compound can be converted to an ester through reactions with various alcohols. This transformation is valuable for creating derivatives with altered solubility, polarity, and reactivity.

Esterification is typically acid-catalyzed, a principle that can be directly applied given the hydrochloride form of the starting material. The reaction involves heating the amino acid in the presence of an alcohol. For example, the synthesis of ethyl 6-aminohexanoate (B3152083) hydrochloride has been reported.

In a study investigating skin permeation enhancers, a series of novel branched-chain and cyclic esters of 6-aminohexanoic acid were prepared. nih.gov The results indicated that while linear-chain esters showed significant enhancing activity, branching and cyclization of the alcohol moiety generally had a negative influence. nih.gov For instance, dodecan-1-yl 6-aminohexanoate exhibited a higher enhancement ratio compared to its branched and cyclic counterparts. nih.gov

Table 2: Esterification of 6-Aminohexanoic Acid

| Alcohol | Product | Key Finding | Reference |

| Ethanol | Ethyl 6-aminohexanoate hydrochloride | Synthesis of the ethyl ester derivative. | |

| Dodecan-1-ol | Dodecan-1-yl 6-aminohexanoate | High skin permeation enhancement. | nih.gov |

| Dodecan-2-ol | Dodecan-2-yl 6-aminohexanoate | Moderate skin permeation enhancement. | nih.gov |

| Cyclododecanol | Cyclododecyl 6-aminohexanoate | Low skin permeation enhancement. | nih.gov |

Functionalization at the Amino Group for Scaffold Development

The amino group of this compound is a key handle for introducing diverse functionalities and constructing complex molecular scaffolds. This versatility has been exploited in various applications, from peptide chemistry to materials science.

Derivatization of the amino group can be achieved using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which adds a hydrophobic tag, making the resulting molecule more amenable to reverse-phase chromatography. nih.gov This is particularly useful in analytical methods for amino acid analysis. nih.gov

Furthermore, 6-aminohexanoic acid has been used as a linker to connect different molecular fragments. nih.govresearchgate.net For instance, it has been employed to link biotin (B1667282) to other molecules, creating biotinylation reagents. sigmaaldrich.com Its flexible and hydrophobic nature makes it an ideal spacer in the design of biologically active molecules. nih.govmdpi.com In peptide synthesis, the incorporation of 6-aminohexanoic acid can enhance the hydrophobicity of peptides and improve their properties for specific applications. nih.gov

Exploration of Cyclic Derivatives and Analogues

The bifunctional nature of 6-aminooctanoic acid allows for the formation of cyclic derivatives, most notably lactams, through intramolecular amide bond formation. The corresponding lactam of 6-aminohexanoic acid is ε-caprolactam, a crucial monomer for the production of Nylon-6. nih.govmdpi.com

The synthesis of 6-aminohexanoic acid can be achieved through the hydrolysis of ε-caprolactam under acidic or basic conditions. nih.govgoogle.com The resulting product is often obtained as a salt. nih.gov The cyclization tendency is a significant aspect of the chemistry of ω-amino acids. The reactivity and properties of these cyclic derivatives differ from their linear precursors. For example, the cyclic dimer of 6-aminohexanoic acid exhibits low solubility and reactivity due to the conformational stability of its fourteen-membered ring. nih.gov

The exploration of cyclic analogues extends to the synthesis of peptides where 6-aminohexanoic acid is used to create cyclic structures. These cyclic peptides have been investigated as models for β-turns, which are important secondary structures in proteins. nih.gov

Applications of 6 Aminooctanoic Acid Hydrochloride in Advanced Organic Synthesis

Utilization as a Versatile Small Molecule Scaffold

The concept of a small molecule scaffold is central to combinatorial chemistry and drug discovery, providing a core structure upon which a variety of substituents can be appended to create a library of diverse compounds. Theoretically, 6-aminooctanoic acid hydrochloride could serve as such a scaffold. Its linear carbon chain offers a defined spatial arrangement, and the terminal amine and carboxyl groups can be selectively protected and deprotected to allow for the stepwise addition of different chemical moieties.

However, there is a lack of specific examples in the literature where this compound has been explicitly used as a central scaffold for the generation of compound libraries or as a foundational structure for the development of bioactive molecules.

Role as a Building Block in Complex Molecule Construction

As a building block, this compound could, in principle, be incorporated into the synthesis of more complex molecules, such as modified peptides, natural product analogues, or functional polymers. Its bifunctional nature allows it to act as a monomer or as a component that introduces a specific chain length and flexibility into a target structure.

Research specifically detailing the use of this compound as a key building block in the total synthesis of complex natural products or other intricate molecular targets is not readily found. While the principles of its incorporation are straightforward from a chemical standpoint, its practical application in this role is not a common theme in the available literature.

Application as a Linker or Spacer in Modular Assemblies

The most plausible and explored conceptual role for molecules of this type is as a linker or spacer. In modular chemical design, linkers are used to connect two or more distinct molecular components, such as a targeting moiety and a functional payload. The length and flexibility of the linker are critical for ensuring that the connected components can function optimally without steric hindrance.

Integration into Functionalized Architectures

The integration of this compound into functionalized architectures would involve its use as a covalent bridge. The additional two methylene (B1212753) units in its backbone, compared to the more commonly used 6-aminohexanoic acid, would provide greater spatial separation between conjugated moieties. This increased separation could be beneficial in certain applications where a longer, more flexible tether is required.

While the concept is sound, specific research articles or patents demonstrating the tangible benefits of using a 6-aminooctanoic acid-based linker over other available options are not prevalent. The properties that its eight-carbon chain would impart to a modular assembly have not been systematically studied or reported.

Mechanistic Research on Chemical Reactivity and Interactions of 6 Aminooctanoic Acid Hydrochloride

Kinetics and Thermodynamics of Reaction Pathways

The reactivity of 6-aminooctanoic acid hydrochloride is governed by its two primary functional groups: the terminal amino group (-NH3+) and the carboxylic acid group (-COOH). The kinetics and thermodynamics of its reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

In aqueous solutions, amino acids exist in equilibrium between their neutral, zwitterionic, and charged forms. byjus.comwikipedia.org For this compound, the protonated amino group and the carboxylic acid group dictate its acid-base chemistry. The thermodynamics of these proton exchange reactions are fundamental to its reactivity. The pKa values for the amino and carboxyl groups of long-chain ω-amino acids determine the predominant species at a given pH. While specific thermodynamic data for 6-aminooctanoic acid is scarce, values for similar compounds can provide an estimate.

Table 1: Thermodynamic Properties of Related ω-Amino Acids

| Compound | pKa1 (-COOH) | pKa2 (-NH3+) |

|---|---|---|

| 4-Aminobutanoic acid | 4.03 | 10.56 |

| 5-Aminopentanoic acid | 4.28 | 10.77 |

Data extrapolated from studies on shorter-chain ω-amino acids. It is expected that the pKa values for 6-aminooctanoic acid would follow a similar trend.

Reaction pathways involving this compound often center on the reactivity of its functional groups. For instance, esterification of the carboxylic acid group with an alcohol under acidic conditions is a common reaction. libretexts.org The kinetics of such reactions are typically studied to optimize yield and reaction time. Similarly, the amino group can undergo acylation reactions. libretexts.org

The self-assembly of amino acids into more complex structures is another area of kinetic and thermodynamic interest. Studies on glycine (B1666218) and other amino acids have shown that the formation of clusters and networks is driven by a combination of hydrogen bonding and van der Waals forces. acs.org The kinetics of these self-assembly processes can be complex, often involving intermediate, less stable structures before reaching a thermodynamically favorable state. acs.orgrsc.org

Intermolecular Interactions in Solution and Solid States

The interplay of intermolecular forces is crucial in determining the physical properties and structural organization of this compound in both solution and solid states.

In aqueous solution, the zwitterionic form of the amino acid, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), is stabilized by strong interactions with water molecules through hydrogen bonding. wikipedia.org The long hydrophobic octyl chain will also influence its solution behavior, potentially leading to aggregation or micelle formation at higher concentrations to minimize unfavorable interactions with water. Studies on the interaction of amino acids with various salts in aqueous solutions have shown that the nature of the ions can significantly affect the solubility and stability of the amino acid through salting-in or salting-out effects. acs.org

Solid-state NMR spectroscopy is a powerful technique for probing the local environment and intermolecular interactions in amino acid hydrochlorides. Studies on various amino acid hydrochlorides have demonstrated that the chlorine-35 and chlorine-37 NMR parameters are highly sensitive to the nature and geometry of the hydrogen bonds involving the chloride ion. chemicalbook.comnih.gov

Table 2: Comparison of Intermolecular Interactions in Amino Acids

| Interaction Type | Role in Solution State | Role in Solid State |

|---|---|---|

| Hydrogen Bonding | Stabilizes zwitterionic form; interaction with water molecules. wikipedia.org | Key for crystal lattice formation and stability. ias.ac.in |

| Electrostatic Interactions | Governs interactions with salts and other charged species. acs.org | Strong ionic interactions between charged groups. byjus.com |

| Hydrophobic Interactions | Can lead to aggregation and micelle formation. | Drives segregation of alkyl chains in the crystal lattice. ias.ac.in |

Catalytic Aspects in Derivative Formation

The functional groups of this compound make it a versatile substrate for the catalytic synthesis of various derivatives.

The carboxylic acid moiety can be activated to facilitate the formation of amides, esters, and other derivatives. This activation is often achieved using coupling agents in peptide synthesis. chemimpex.com The amino group, in turn, can be a target for various derivatization reactions, such as acylation or alkylation, to introduce new functionalities. sigmaaldrich.comnih.gov

Enzymatic catalysis offers a highly specific and efficient route for the transformation of amino acids. While specific enzymes for 6-aminooctanoic acid are not extensively documented, research on homologous systems provides valuable insights. For instance, studies on the biocatalytic transformation of adipic acid have identified enzymes that can act on related dicarboxylic acids and amino acids. bangor.ac.uk Furthermore, research into the synthesis of 8-aminooctanoic acid highlights enzymatic pathways that could potentially be adapted for 6-aminooctanoic acid. guidechem.comresearchgate.net

The development of catalysts for the polymerization of ω-amino acids is another significant area of research, leading to the production of nylons and other polyamides. While caprolactam (derived from 6-aminohexanoic acid) is the most common monomer for nylon-6 production, the principles of catalysis could be applied to longer-chain amino acids like 6-aminooctanoic acid to create polymers with different properties. wikipedia.org

Derivatization is also crucial for the analysis of amino acids by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). sigmaaldrich.comwaters.comrsc.org Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are used to convert the polar amino and carboxyl groups into more volatile or detectable derivatives. sigmaaldrich.comacs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminobutanoic acid |

| 5-Aminopentanoic acid |

| 6-Aminohexanoic acid |

| 8-Aminooctanoic acid |

| Adipic acid |

| Caprolactam |

| Glycine |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |

Computational and Theoretical Investigations of 6 Aminooctanoic Acid Hydrochloride

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the conformational landscape of 6-aminooctanoic acid hydrochloride. These computational techniques model the atomic-level movements and interactions of the molecule over time, providing insights into its flexibility and preferred shapes. The long, unbranched eight-carbon chain of 6-aminooctanoic acid allows for considerable conformational freedom. libretexts.org

Simulations would likely reveal that in an aqueous environment, the molecule explores a vast ensemble of conformations. The hydrophobic alkyl chain tends to minimize its contact with water, which can lead to transient, collapsed, or folded structures. This is analogous to the behavior of fatty acids, where extended, all-trans conformations are of low energy, but rotations around carbon-carbon single bonds can introduce "kinks" or gauche conformations. libretexts.org The terminal amino and carboxylic acid groups, which are protonated and deprotonated, respectively, under physiological conditions, are solvated by water molecules.

The conformational behavior of the related, shorter 6-aminohexanoic acid has been studied, highlighting its flexible nature. nih.gov This flexibility is crucial when it is incorporated as a linker in larger molecules, as it can adopt various conformations to facilitate binding to biological targets. nih.govmdpi.com Similarly, MD simulations of this compound would quantify the distribution of dihedral angles along the alkyl chain, identifying the most probable conformations and the energy barriers between them. These simulations can be compared to experimental data from techniques like NMR spectroscopy to validate the computational models. acs.org

A key aspect of the conformational analysis is understanding the interactions between the charged termini. The positively charged amino group and the negatively charged carboxylate group can interact electrostatically, potentially leading to cyclic or bent conformations, even in solution. The presence of the hydrochloride counterion would also influence the conformational preferences by interacting with the carboxylate group.

Table 1: Key Conformational Features Explored by Molecular Dynamics

| Feature | Description | Predicted Behavior for this compound |

| Alkyl Chain Flexibility | The rotational freedom around the C-C single bonds of the octyl chain. | High degree of flexibility, allowing for a wide range of conformations from extended to folded. |

| Hydrophobic Collapse | The tendency of the nonpolar alkyl chain to minimize its surface area exposed to water. | In aqueous solution, the chain may adopt compact conformations to reduce unfavorable interactions with water. |

| End-to-End Distance | The distance between the terminal amino and carboxyl groups. | This distance will fluctuate significantly, with a distribution of values reflecting the various folded and extended states. |

| Solvation Shell | The arrangement of water molecules around the charged amino and carboxyl groups. | Well-defined solvation shells are expected around the polar termini, influencing their interaction and the overall conformation. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity and interactions. researchgate.net These methods, such as Density Functional Theory (DFT), can be used to determine the distribution of electrons within the molecule, the energies of its molecular orbitals, and other key electronic descriptors. faccts.de

A central aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For 6-aminooctanoic acid, the HOMO is likely localized on the electron-rich carboxylate group, while the LUMO may be associated with the alkyl chain and the ammonium (B1175870) group.

The electronic properties of amino acids are known to influence their roles in larger biological structures. researchgate.netnih.gov The alkyl side chain of 6-aminooctanoic acid is an electron-donating group, which can influence the nucleophilicity of the amino group. researchgate.net Quantum chemical calculations can quantify this effect by calculating atomic charges and electrostatic potential maps. These maps visually represent the electron-rich and electron-poor regions of the molecule, highlighting the sites most likely to engage in electrostatic interactions.

Furthermore, these calculations can provide accurate predictions of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, in its ground electronic state. This information complements the dynamic picture provided by MD simulations.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relatively high, characteristic of the electron-donating carboxylate group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy, associated with the potential for electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A moderate gap, indicating a balance of stability and potential reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the charged termini. |

| Atomic Charges | The partial charge on each atom in the molecule. | Negative charge localized on the carboxylate oxygen atoms and positive charge on the ammonium group. |

Prediction of Reactivity and Interaction Potentials

Computational methods can predict the reactivity of this compound and its potential to interact with other molecules. Fukui functions, derived from DFT, are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de For this compound, the carboxylate oxygen atoms are expected to be the primary sites for electrophilic attack, while the protonated amino group would be less reactive towards electrophiles.

The interaction potential of this compound with its environment can be modeled using a combination of electrostatic and van der Waals potentials. The electrostatic potential map, as mentioned earlier, reveals the regions of positive and negative potential around the molecule, which will dictate its long-range interactions with other polar or charged species. The van der Waals potential accounts for the short-range attractive and repulsive forces.

These interaction potentials are crucial for understanding how this compound might bind to a biological receptor or self-assemble. For instance, the hydrophobic alkyl chain can participate in nonpolar interactions, while the charged termini can form salt bridges or hydrogen bonds. The ability to predict these interactions is fundamental to the rational design of molecules with specific binding properties.

In Silico Design of Novel Derivatives and Analogues

The computational tools used to investigate this compound can also be leveraged for the in silico design of novel derivatives and analogues with tailored properties. nih.goviphy.ac.cn By systematically modifying the structure of the parent molecule and computationally evaluating the resulting changes in conformational behavior, electronic structure, and interaction potentials, it is possible to screen for candidates with enhanced or specific functionalities.

For example, derivatives could be designed by:

Altering the length of the alkyl chain: This would modulate the hydrophobicity and flexibility of the molecule. Structure-activity relationship studies have shown that chain length can be a critical determinant of biological activity. researchgate.netclockss.orgnih.gov

Introducing functional groups onto the alkyl chain: The addition of groups such as hydroxyls, halogens, or aromatic rings could introduce new interaction sites and alter the electronic properties of the molecule.

Modifying the terminal groups: Replacing the carboxylic acid or amino group with other functional groups, such as amides or esters, would significantly change the molecule's charge state and hydrogen bonding capabilities. nih.gov

Computational docking studies could then be employed to predict the binding affinity of these designed analogues to a specific target protein. mdpi.com This rational, computer-aided design process can significantly accelerate the discovery of new molecules with desired biological or chemical functions, minimizing the need for extensive and costly experimental synthesis and testing in the initial stages. mdpi.comresearchgate.net The design of novel peptidomimetics and other modified amino acids is an active area of research where these computational approaches are proving to be invaluable. mdpi.comresearchgate.net

Advanced Analytical Methodologies for 6 Aminooctanoic Acid Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating components within a mixture and quantifying the compound of interest. researchgate.net Due to the polar nature of amino acids, specialized chromatographic strategies are often required for effective separation and analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile compounds. The development of a robust HPLC method for 6-aminooctanoic acid hydrochloride involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities.

Amino acids like 6-aminooctanoic acid can be challenging to analyze directly with standard reversed-phase HPLC due to their high polarity and lack of a strong ultraviolet (UV) chromophore. nih.govchromforum.org To overcome these challenges, several strategies are employed:

Derivatization: Pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride introduces a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity. researchgate.net

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics. This allows for multiple interactions with the analyte, improving retention and separation of polar compounds like amino acids. chromforum.org

Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase forms a neutral complex with the charged amino acid, increasing its retention on a reversed-phase column. nih.gov

A typical HPLC method for a related amino acid involves a C18 column with a buffered mobile phase consisting of an aqueous component and an organic modifier like acetonitrile. nih.govsielc.com Detection is often performed at low UV wavelengths (around 200-210 nm) where the carboxyl group has some absorbance, though sensitivity can be limited. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for Amino Acid Analysis This table presents a hypothetical set of starting conditions for developing an HPLC method for this compound, based on established methods for similar compounds.

| Parameter | Example Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous buffer to control pH and ensure consistent ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier to control the elution strength. |

| Gradient | 5% to 50% B over 20 min | Gradually increases the mobile phase strength to elute the compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 210 nm | Detection at a low wavelength where the carboxylic acid group absorbs light. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org This combination is the premier tool for identifying and quantifying trace-level impurities in drug substances. nih.gov

In an LC-MS analysis, the sample is first separated by HPLC. The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive identification of the parent compound and any co-eluting impurities. This is particularly useful for distinguishing between impurities that are structurally similar to the main compound and may not be resolved by UV detection alone. nih.gov

For this compound, LC-MS can:

Confirm the molecular weight of the parent compound.

Detect and identify process-related impurities, such as starting materials or by-products.

Identify degradation products that may form during storage.

Research on the biocatalytic transformation of related compounds has utilized LC-MS to track substrates and products, demonstrating its utility in complex mixtures. For example, in studies involving 8-aminooctanoic acid, LC-MS with a high-resolution mass spectrometer was used for data collection in positive ionization mode to accurately determine the mass of the compounds of interest. bangor.ac.uk

Table 2: Expected LC-MS Data for this compound Analysis

| Compound | Expected [M+H]⁺ (m/z) | Potential Impurity | Expected [M+H]⁺ (m/z) |

| 6-Aminooctanoic Acid | 160.1332 | Dimer of 6-Aminooctanoic Acid | 301.2591 |

| Octam-lactam (cyclized) | 142.1226 |

Spectroscopic Techniques for Purity and Identity Verification

Spectroscopic techniques analyze the interaction of electromagnetic radiation with a sample to provide information about its molecular structure and functional groups. These methods are essential for confirming the identity and structural integrity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. core.ac.uk By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for a complete structural map. core.ac.ukresearchgate.net

For this compound, ¹H NMR would show distinct signals for the protons on each carbon of the octanoic acid chain. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling provide a fingerprint of the molecule's proton framework. Similarly, ¹³C NMR provides a signal for each unique carbon atom in the structure. The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HMBC) can unambiguously confirm the connectivity and structural integrity of the molecule. core.ac.uknih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Aminooctanoic Acid Predicted values are in ppm relative to TMS and are based on the known structure and data from similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | ~12.0 (broad s, 1H) | ~178 |

| C2 (-CH₂) | ~2.2 (t, 2H) | ~34 |

| C3 (-CH₂) | ~1.5 (quintet, 2H) | ~25 |

| C4 (-CH₂) | ~1.3 (m, 2H) | ~29 |

| C5 (-CH₂) | ~1.4 (m, 2H) | ~26 |

| C6 (-CH₂NH₃⁺) | ~2.9 (t, 2H) | ~40 |

| Amine (-NH₃⁺) | ~8.0 (broad s, 3H) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. ksu.edu.saresearchgate.net IR spectroscopy measures the absorption of infrared light at specific frequencies corresponding to the molecule's vibrational modes, and it is particularly sensitive to polar bonds like C=O and O-H. ksu.edu.sa Raman spectroscopy measures the inelastic scattering of laser light and is highly sensitive to non-polar, symmetric bonds like C-C backbones. ksu.edu.saresearchgate.net

A combined IR and Raman analysis of this compound would provide a comprehensive vibrational profile, or "fingerprint," of the molecule. This is useful for confirming the presence of key functional groups and for identifying different polymorphic forms of the solid material. google.comresearchgate.net

Table 4: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Strong in IR or Raman? |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (very broad) | IR |

| Carboxylic Acid (C=O) | Stretching | 1700-1730 | IR |

| Amine Salt (N-H) | Stretching | 3000-3200 | IR |

| Amine Salt (N-H) | Bending | 1500-1600 | IR |

| Alkyl Chain (C-H) | Stretching | 2850-2960 | Both |

| Alkyl Chain (C-C) | Stretching | 800-1200 | Raman |

Prospective Research Directions and Emerging Applications for 6 Aminooctanoic Acid Hydrochloride

Exploration of New Synthetic Avenues

The industrial production of related ω-amino acids, such as 6-aminohexanoic acid, has traditionally relied on methods like the hydrolysis of caprolactam. nih.govmdpi.com However, these routes often involve significant energy consumption and challenging purification steps. nih.gov Consequently, research is actively exploring more efficient and sustainable synthetic pathways that can be applied to 6-aminooctanoic acid and its analogues.

A primary focus is the development of biocatalytic and chemo-enzymatic cascades. nih.gov These methods leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions. For instance, one-pot systems using carboxylic acid reductases (CARs) and transaminases (TAs) are being developed for the conversion of dicarboxylic acids into ω-amino acids. nih.gov Research has shown that engineered CAR variants exhibit enhanced activity not only for 6-aminocaproic acid but also for longer-chain molecules like 8-aminooctanoic acid. researchgate.net This suggests a strong potential for developing a tailored enzymatic route for 6-aminooctanoic acid.

Another promising approach is the one-pot synthesis from simple, readily available precursors. nih.govnih.govrsc.org Researchers have demonstrated that a wide variety of amino acids can be synthesized from starting materials like formaldehyde, glycolaldehyde, and ammonia (B1221849) under hydrothermal conditions, mimicking natural processes in planetesimals. nih.govnih.govusra.edu More controlled chemical methods are also emerging, such as the nor-AZADO-catalyzed aerobic oxidation of 1,2-diols to α-keto acids, which can then be converted to amino acids via transamination in a one-pot, two-step process. rsc.org Additionally, novel methods for producing amino acids from halogenated carboxylic acid esters have been reported, with one such process yielding 8-aminooctanoic acid hydrochloride at an 80% yield. These innovative strategies, summarized in the table below, represent a significant step towards more flexible and efficient production of non-standard amino acids.

| Synthetic Avenue | Key Features | Potential Advantages for 6-Aminooctanoic Acid | Reference |

|---|---|---|---|

| Biocatalytic Cascades | Uses enzymes like Carboxylic Acid Reductases (CARs) and Transaminases (TAs). | High selectivity, mild reaction conditions, reduced waste, potential for using renewable feedstocks. | nih.govresearchgate.net |

| One-Pot Chemical Synthesis | Combines multiple reaction steps (e.g., oxidation and transamination) in a single reactor. | Increased efficiency, reduced separation steps, lower solvent consumption. | nih.govrsc.org |

| Hydrothermal Synthesis | Reaction of simple molecules (formaldehyde, ammonia) in water at elevated temperature and pressure. | Uses simple, ubiquitous precursors. | nih.govusra.edu |

| Halogenated Ester Route | Reaction of a halogenated carboxylic acid ester with a metal cyanate (B1221674) followed by hydrolysis. | Demonstrated high yield for the similar 8-aminooctanoic acid hydrochloride. |

Development of Advanced Derivatization Chemistries

The dual functionality of 6-aminooctanoic acid makes it an ideal scaffold for chemical modification and incorporation into larger, more complex molecules. Advanced derivatization chemistries are being explored to leverage its unique properties for applications in peptide synthesis, polymer science, and drug development.

The amine and carboxylic acid groups can be selectively protected and activated using standard methodologies, such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection for the amine group. wikipedia.orgresearchgate.net This allows for its precise incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). nih.govnih.gov When integrated into a peptide, the six-carbon aliphatic chain of 6-aminooctanoic acid acts as a flexible, hydrophobic spacer. nih.govmdpi.com This can be used to introduce conformational bends, separate functional domains, or enhance the metabolic stability of peptide-based therapeutics by replacing protease-susceptible α-amino acid residues. mdpi.com

Beyond peptides, 6-aminooctanoic acid is a valuable linker molecule. nih.govmdpi.comnih.gov Its defined length and flexibility are ideal for connecting different molecular entities. For example, Boc-protected 6-aminohexanoic acid, a close analog, is commercially available as a PROTAC (PROteolysis TArgeting Chimera) linker, used to connect a target-binding ligand to an E3 ligase ligand in these advanced therapeutic modalities. medchemexpress.com The slightly longer and more hydrophobic chain of 6-aminooctanoic acid could offer alternative spacing and solubility profiles for such applications.

Furthermore, derivatization strategies are being developed to graft amino acids onto polymer backbones, a process known as post-polymerization modification. unimelb.edu.auacs.org Techniques like reductive amination allow for the covalent attachment of amino acids to polymers containing aldehyde groups, creating materials with tailored hydrophobicity and biological interactivity. unimelb.edu.auacs.org

| Derivatization Application | Chemical Strategy | Resulting Functionality | Reference |

|---|---|---|---|

| Peptide Modification | Solid-Phase Peptide Synthesis (SPPS) with Fmoc/Boc protection. | Acts as a flexible, hydrophobic spacer; enhances metabolic stability. | mdpi.comwikipedia.orgnih.gov |

| Molecular Linker | Coupling of amine and carboxyl groups to two different molecules. | Connects functional units with a defined, flexible chain (e.g., in PROTACs). | nih.govmedchemexpress.com |

| Polymer Functionalization | Post-polymerization modification (e.g., reductive amination) onto a polymer scaffold. | Imparts amino acid properties (charge, hydrophobicity, biocompatibility) to synthetic polymers. | unimelb.edu.auacs.orgacs.org |

| Cyclic Peptide Mimics | Intramolecular cyclization with other peptide fragments. | Creates constrained structures that can mimic protein β-turns. | mdpi.com |

Potential in Novel Material Science Applications

In material science, 6-aminooctanoic acid is being investigated primarily as a monomer for the synthesis of novel polyamides and copolyamides with unique properties. Polyamides are a major class of engineering thermoplastics, and their properties are dictated by the structure of their monomer units. greenchemicals.eu The use of 6-aminooctanoic acid, a so-called "AB-type" monomer, allows for direct self-polymerization to form a polyamide analogous to Nylon-6 (polycaprolactam). mdpi.com

The key difference lies in the length of the alkyl chain. Compared to 6-aminohexanoic acid (the monomer for Nylon-6), 6-aminooctanoic acid possesses two additional methylene (B1212753) (-CH2-) groups. This increase in the hydrophobic alkyl segment between amide bonds is expected to result in a polyamide (termed "Nylon-8") with distinct physical properties. Generally, increasing the methylene count in the polyamide backbone leads to:

Lower melting and glass transition temperatures.

Reduced moisture absorption.

Increased flexibility and impact strength.

Lower modulus and tensile strength.

These properties could make polyamides derived from 6-aminooctanoic acid suitable for applications requiring higher flexibility and lower water uptake than conventional nylons.

Furthermore, there is significant research into creating copolyamino acids by polymerizing ω-amino acids with standard α-amino acids (like leucine (B10760876) or proline) or other building blocks. mdpi.comresearchgate.net This approach aims to develop novel biodegradable polymers for biomedical applications, such as drug delivery vehicles, tissue scaffolds, and bone repair materials. mdpi.comresearchgate.netmdpi.com The incorporation of the 6-aminooctanoic acid unit can be used to precisely tune the degradation rate, mechanical properties, and hydrophobicity of the resulting copolymer. researchgate.netnih.gov

| Monomer | Resulting Polyamide | Expected Relative Properties | Potential Applications |

|---|---|---|---|

| 6-Aminohexanoic Acid | Nylon-6 | Higher melting point, higher moisture absorption, higher stiffness. | Fibers, textiles, automotive parts. |

| 6-Aminooctanoic Acid | Nylon-8 | Lower melting point, lower moisture absorption, higher flexibility. | Flexible tubing, wire insulation, specialty monofilaments. |

| 6-Aminooctanoic Acid + α-Amino Acids | Copolyamino acids | Tunable biodegradability, biocompatibility, and mechanical strength. | Biomedical devices, drug delivery, biodegradable packaging. mdpi.comresearchgate.net |

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π–π stacking. nih.govresearchgate.netresearchgate.net Amino acids are exceptional building blocks for supramolecular chemistry due to their inherent ability to form directional hydrogen bonds via their amine and carboxyl groups, and their potential for varied side-chain interactions. nih.govnih.govacs.org

6-Aminooctanoic acid is a particularly interesting candidate for designing "supramolecular synthons"—molecular units that reliably form specific, predictable non-covalent interactions. Its structure allows for the formation of head-to-tail hydrogen-bonded chains, similar to other amino acids, which can lead to the self-assembly of higher-order structures like sheets and ribbons. nih.gov The flexible six-carbon chain provides conformational freedom, which can be exploited to create dynamic and responsive materials.

In nanotechnology, ω-amino acids are widely used as linkers or spacers to functionalize surfaces or connect different components of a nanostructure. nih.govmdpi.com The longer chain of 6-aminooctanoic acid compared to its C6 counterpart can be advantageous for:

Surface Modification: Creating a more hydrophobic and flexible interface on nanoparticles, which can influence their interaction with biological systems. nih.gov

Nanotube Formation: Acting as a flexible linker in self-assembling peptides to form structures like nanotubes, where the chain length can control the diameter and curvature. nih.gov

Dendrimer Synthesis: Serving as a spacer between the core of a dendrimer and its functional surface groups, thereby reducing steric hindrance and improving the accessibility of the functional groups. nih.govmdpi.com

Drug Delivery Systems: Forming part of amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents. mdpi.com

The ability to build ordered structures from the bottom up using molecules like 6-aminooctanoic acid is a cornerstone of modern nanotechnology, enabling the creation of advanced materials for biosensing, catalysis, and medicine. nih.govmdpi.com

Role in Green Chemistry Methodologies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. bohrium.com The synthesis and application of 6-aminooctanoic acid hydrochloride are increasingly being viewed through this lens, with significant research efforts directed toward more sustainable practices.

A major thrust in this area is the move away from conventional synthesis towards biocatalysis . nih.gov The use of isolated enzymes or whole-cell systems for producing ω-amino acids operates at mild temperatures and pressures in aqueous media, drastically reducing the energy input and the need for harsh organic solvents. researchgate.net This approach aligns with the green chemistry principles of using renewable feedstocks and designing for energy efficiency.

Emerging technologies like electrosynthesis are also being explored as a green alternative for forming the amide bonds necessary for polymerization. rsc.org Electrochemical methods can replace traditional coupling agents, which often generate stoichiometric waste, by using electricity as a "traceless" reagent. bohrium.com Furthermore, research into the use of benign solvents, such as water or bio-sourced solvents like glycerol, and developing solvent-free reaction conditions are central to making the entire lifecycle of polyamides and related materials more sustainable. researchgate.netrsc.orgrsc.org

| Green Chemistry Principle | Application to 6-Aminooctanoic Acid & Related Compounds | Key Benefit | Reference |

|---|---|---|---|

| Use of Biocatalysts | Enzymatic synthesis using CARs and TAs. | Mild conditions, high selectivity, reduced hazardous waste. | nih.govresearchgate.net |

| Atom Economy / One-Pot Reactions | Combining multiple synthetic steps (e.g., oxidation, amination) without isolating intermediates. | Higher efficiency, less solvent use, reduced waste. | nih.govrsc.orgresearchgate.net |

| Use of Safer Solvents & Reagents | Reactions in water or bio-derived solvents; replacing harsh coupling agents. | Reduced environmental impact and improved process safety. | researchgate.netrsc.org |

| Design for Energy Efficiency | Electrosynthesis for amide bond formation; biocatalysis at ambient temperature/pressure. | Lower energy consumption compared to traditional high-temperature methods. | bohrium.comrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-aminohexanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : React 6-aminohexanoic acid with hydrochloric acid (HCl) in ethanol under reflux. Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to HCl) to ensure complete protonation . Monitor pH to confirm full salt formation (target pH ~2–3). Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials .

- Data Considerations : Yield optimization requires balancing temperature (40–60°C) and reaction time (4–6 hours). Impurities like residual HCl or byproducts (e.g., dimerized species) can be minimized via controlled drying under vacuum .

Q. How can researchers validate the purity and structural integrity of 6-aminohexanoic acid hydrochloride post-synthesis?

- Analytical Workflow :

- Elemental Analysis : Confirm C, H, N, and Cl content (e.g., theoretical Cl⁻ ~15–16% for C₆H₁₃NO₂·HCl) .

- Spectroscopy :

- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) .

- ¹H NMR (D₂O) : Peaks at δ 1.4–1.6 ppm (methylene protons), δ 3.0 ppm (α-CH₂ adjacent to NH₃⁺), and δ 3.7 ppm (carboxylic acid proton) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5) mobile phase; retention time ~8–10 minutes .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported solubility data for 6-aminohexanoic acid hydrochloride across different solvents?

- Contradiction Analysis : Solubility variations may arise from pH-dependent ionization (pKa ~4.5 for the carboxyl group and ~9.5 for the amine). For polar solvents (e.g., water), solubility increases at low pH due to protonation. In DMSO, solubility (~5 mg/mL) is lower due to reduced ion-pair dissociation .

- Method : Conduct equilibrium solubility studies at controlled pH (1–12) and temperatures (25–40°C). Use UV-Vis or gravimetric analysis for quantification .

Q. How can researchers optimize HPLC methods to separate 6-aminohexanoic acid hydrochloride from common degradation products (e.g., oxidized amines or dimerized species)?

- Chromatographic Optimization :

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .

- Mobile Phase : Gradient elution with 0.03 M phosphate buffer (pH 2.5) and methanol (85:15 → 70:30 over 15 minutes) .

- Detection : UV at 210 nm for carboxylate and amine moieties.

Q. What mechanistic insights explain the catalytic role of hydrochlorides in peptide coupling reactions involving 6-aminohexanoic acid derivatives?

- Mechanistic Study : The HCl salt enhances electrophilicity of the carboxyl group, facilitating activation by carbodiimides (e.g., EDC). The protonated amine minimizes undesired side reactions (e.g., racemization) during coupling .

- Experimental Design : Compare coupling efficiency (via ¹H NMR yield) of 6-aminohexanoic acid hydrochloride vs. free base in model reactions (e.g., with glycine methyl ester). Use CDI/DMAP as alternative activators to assess counterion effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.